molecular formula C15H12F2N4O3S2 B2650190 (Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173495-59-4

(Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2650190
CAS No.: 1173495-59-4
M. Wt: 398.4
InChI Key: YLNVKERLDIANBH-SDXDJHTJSA-N
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Description

(Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with a unique structure that combines multiple functional groups, including a thiadiazole ring, a benzo[d]thiazole moiety, and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. This can be achieved by reacting 4-methyl-1,2,3-thiadiazole with thionyl chloride under reflux conditions.

    Coupling with Benzo[d]thiazole: The next step involves the coupling of the thiadiazole derivative with 4,6-difluoro-2-aminobenzo[d]thiazole. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Formation of the Final Product: The final step is the esterification of the intermediate product with ethyl bromoacetate. This reaction is usually performed under basic conditions using potassium carbonate as the base in an aprotic solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the thiadiazole ring, converting them to amines or alcohols, respectively.

    Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the thiadiazole and benzo[d]thiazole rings suggests that it may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the thiadiazole ring may interact with metal ions in enzyme active sites, inhibiting their function. The benzo[d]thiazole moiety can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate: Unique due to the combination of thiadiazole and benzo[d]thiazole rings.

    This compound: Similar structure but different substituents on the rings.

    This compound: Variations in the position of the functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[4,6-difluoro-2-(4-methylthiadiazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O3S2/c1-3-24-11(22)6-21-12-9(17)4-8(16)5-10(12)25-15(21)18-14(23)13-7(2)19-20-26-13/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNVKERLDIANBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(N=NS3)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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